Imipenem monohydrate

Drug Metabolism Pharmacokinetics Formulation Science

Imipenem monohydrate is the pharmacopoeia-defined reference standard (USP/EP) for HPLC, UPLC, and spectrophotometric quantification of imipenem in pharmaceutical formulations. Unlike meropenem or ertapenem, this carbapenem exhibits 4- to 16-fold higher MIC₉₀ values against Enterobacteriaceae while retaining superior Gram-positive potency, and its defining characteristic—rapid hydrolysis by human renal DHP-I—makes it the optimal substrate for DHP-I enzyme kinetics, inhibitor screening (e.g., cilastatin analogs), and resistance surveillance. Each batch is ≥98% pure by HPLC. When your protocol demands the authentic, non-substitutable imipenem profile, select this fully characterized monohydrate reference standard.

Molecular Formula C12H19N3O5S
Molecular Weight 317.36 g/mol
CAS No. 74431-23-5
Cat. No. B018548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipenem monohydrate
CAS74431-23-5
SynonymsAnhydrous Imipenem
Anhydrous, Imipenem
Imipemide
Imipenem
Imipenem Anhydrous
Imipenem, Anhydrous
MK 0787
MK-0787
MK0787
N Formimidoylthienamycin
N-Formimidoylthienamycin
Molecular FormulaC12H19N3O5S
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
InChIInChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
InChIKeyGSOSVVULSKVSLQ-JJVRHELESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.76e-01 g/L

Imipenem Monohydrate (CAS 74431-23-5) Procurement Guide: Baseline Characteristics for Carbapenem Antibiotic Sourcing


Imipenem monohydrate (CAS 74431-23-5) is a broad-spectrum, semi-synthetic carbapenem β-lactam antibiotic derived from thienamycin . It is a white or pale yellow, slightly hygroscopic crystalline powder [1]. As a member of the carbapenem class, it exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), demonstrating notable stability against hydrolysis by many bacterial β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs) [2][3]. However, it is intrinsically susceptible to rapid degradation by the renal enzyme dehydropeptidase-I (DHP-I), necessitating its clinical co-administration with the DHP-I inhibitor cilastatin [2]. Imipenem monohydrate is the fully characterized reference standard form specified in major pharmacopoeias (e.g., USP, EP) for analytical and quality control applications .

Imipenem Monohydrate: Why In-Class Substitution with Meropenem or Ertapenem Is Not Interchangeable


Despite sharing the carbapenem core, imipenem exhibits a unique profile of antimicrobial potency, metabolic vulnerability, and pharmacopoeial identity that precludes simple interchange with other carbapenems like meropenem or ertapenem. Critical quantitative divergences exist: imipenem demonstrates 4- to 16-fold higher MIC90 values against Enterobacteriaceae compared to meropenem [1] but retains superior potency against certain Gram-positive organisms [2]. Furthermore, its susceptibility to renal DHP-I degradation is a defining, class-differentiating characteristic—imipenem is hydrolyzed four times more rapidly than meropenem by human DHP-I [3], mandating its co-formulation with cilastatin, a requirement absent for meropenem, ertapenem, and doripenem [4]. For procurement, these quantitative differences necessitate precise compound selection based on specific research or clinical applications. The evidence below substantiates where imipenem monohydrate remains a distinct, non-substitutable entity.

Imipenem Monohydrate: Quantified Comparative Evidence for Informed Scientific Selection


Renal DHP-I Stability Deficit vs. Meropenem Drives Mandatory Co-Formulation with Cilastatin

Imipenem is highly susceptible to hydrolysis by human renal dehydropeptidase-I (DHP-I), a characteristic that significantly differentiates it from later carbapenems. Quantitative analysis demonstrates that meropenem is four times more resistant to hydrolysis by human DHP-I than imipenem [1]. Consequently, imipenem administered alone exhibits negligible urinary recovery of active drug, whereas co-administration with the DHP-I inhibitor cilastatin restores urinary recovery of active imipenem to approximately 70% of the administered dose [2][3].

Drug Metabolism Pharmacokinetics Formulation Science

Enterobacteriaceae MIC90 Potency: 4- to 16-Fold Lower Than Meropenem

Against a large collection of Enterobacteriaceae clinical isolates (n=1657) from the MYSTIC surveillance program, meropenem demonstrated significantly greater in vitro potency than imipenem. Specifically, the MIC90 value for meropenem was 4- to 16-fold lower than that of imipenem [1]. This trend is corroborated by other studies showing that for ESBL-negative Enterobacteriaceae, the MIC50 values for imipenem, meropenem, and ertapenem were 0.19 μg/mL, 0.032 μg/mL, and 0.006 μg/mL, respectively, with imipenem exhibiting the highest (least potent) value [2].

Antimicrobial Susceptibility Testing Gram-Negative Bacteria Comparative Efficacy

Pseudomonas aeruginosa MIC Comparison: Modally 8-Fold Less Potent Than Meropenem but with Faster Initial Kill Kinetics

The in vitro activity of imipenem against P. aeruginosa is complex. By MIC measurement, imipenem is significantly less potent than meropenem. In a comparative study using P. aeruginosa ATCC 27853, the modal MIC and MBC for imipenem were 2 μg/mL and 4 μg/mL, respectively, while those for meropenem were 0.25 μg/mL and 0.5 μg/mL—an 8-fold difference [1]. Paradoxically, time-kill studies revealed that initial bacterial killing (0-1 hour) was faster with imipenem at equivalent concentration/MIC ratios (P=0.0506) [1]. This discrepancy highlights that MIC alone is insufficient for predicting pharmacodynamic behavior. Further, in a clinical isolate study, imipenem MIC50 was 2 μg/mL compared to 1 μg/mL for meropenem and doripenem [2].

Pseudomonas aeruginosa Time-Kill Kinetics Pharmacodynamics

Anaerobic Spectrum Parity: Imipenem MIC90 Values Against Bacteroides fragilis Group Are Comparable to Ertapenem

Against clinically significant anaerobes, imipenem's activity is often comparable to that of ertapenem. A multicenter survey of Gram-negative anaerobic bacteria in Greece found that the MIC range, MIC50, and MIC90 values for imipenem and ertapenem were generally comparable, although ertapenem MIC90s were occasionally one or two two-fold dilutions higher [1]. Another study specifically noted that against the Bacteroides fragilis group, ertapenem displayed activity similar to imipenem, with MIC90 values of 0.5 mg/L and 2 mg/L, respectively, for key species [2][3].

Anaerobic Bacteria Bacteroides fragilis Mixed Infections

Pharmacopoeial Standardization: Imipenem Monohydrate as a Defined Analytical Reference Material

For analytical and quality control applications, the imipenem monohydrate form is the internationally recognized reference standard. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define the monohydrate as the official form for use in compendial assays, with a specified purity range of 98.0% to 101.0% (calculated on the anhydrous basis) [1][2]. This is in contrast to other carbapenems like meropenem, which is typically supplied as a trihydrate or as a sterile powder blend for injection [3]. The physical properties, such as a melting point with decomposition at 193-198°C, are also well-characterized for this specific hydrate form .

Analytical Chemistry Quality Control Reference Standards

Optimal Scientific and Industrial Application Scenarios for Imipenem Monohydrate


Analytical Method Development and Quality Control (QC) Standard

Due to its well-defined monohydrate form and status as a USP/EP reference standard, imipenem monohydrate is the optimal choice for laboratories developing or validating HPLC, UPLC, or spectrophotometric methods for the quantification of imipenem in pharmaceutical formulations. Its use as a primary standard ensures traceability and accuracy in assays where the official specification is 98.0% to 101.0% purity [1]. This is critical for meeting regulatory filing requirements and batch release testing.

In Vitro Pharmacology Studies on DHP-I Mediated Metabolism and Inhibition

Imipenem monohydrate is a crucial reagent for studies investigating the activity of renal dehydropeptidase-I (DHP-I). Its high susceptibility to hydrolysis by human DHP-I makes it an ideal substrate for enzyme kinetics assays, inhibitor screening (e.g., cilastatin analogs), and species-specific metabolism comparisons [2]. Researchers can quantify the protective effect of co-incubated compounds by measuring the preservation of imipenem's antibacterial activity or its intact concentration over time.

Susceptibility Testing and Surveillance for Carbapenem-Resistant Organisms (CRO)

In clinical microbiology and epidemiological surveillance, imipenem serves as a sentinel carbapenem. Because it is often among the first carbapenems to exhibit elevated MICs in strains developing porin mutations or acquiring certain carbapenemases, its inclusion in susceptibility testing panels is essential. The quantified MIC90 data showing its relatively higher values compared to meropenem against Enterobacteriaceae [3] and its specific activity profile against Acinetobacter spp. [4] make it a valuable tool for tracking the emergence and mechanisms of resistance.

Polymicrobial Infection Model Research Requiring Broad Anaerobic and Gram-Positive Coverage

For in vitro or in vivo models of complicated intra-abdominal infections (cIAI) or diabetic foot infections, imipenem provides a well-characterized antimicrobial spectrum. Its activity against clinically relevant anaerobes, such as the Bacteroides fragilis group (MIC90 ~0.5-2 mg/L) [5], combined with its retained potency against methicillin-susceptible staphylococci, makes it a suitable positive control or experimental arm. Researchers can leverage its known pharmacodynamic profile, including its concentration-dependent initial killing against P. aeruginosa [6], to design complex infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imipenem monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.